Hsd17B13-IN-58 is a chemical compound that acts as an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is primarily expressed in the liver and is implicated in lipid metabolism and the pathogenesis of liver diseases, including non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. The compound has garnered attention due to its potential therapeutic applications in managing liver-related conditions.
Hsd17B13-IN-58 was identified through high-throughput screening methods aimed at discovering selective inhibitors for hydroxysteroid 17-beta dehydrogenase 13. This enzyme plays a significant role in the metabolism of steroid hormones and pro-inflammatory lipid mediators, making it a target for drug development in liver diseases .
Hsd17B13-IN-58 belongs to the class of small molecule inhibitors specifically targeting hydroxysteroid 17-beta dehydrogenase 13. Its classification emphasizes its role as a pharmacological agent designed to modulate enzymatic activity related to lipid metabolism.
The synthesis of Hsd17B13-IN-58 involves several steps, typically beginning with the preparation of specific precursor compounds that can be modified through various organic reactions. Common methods include:
Hsd17B13-IN-58 features a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. While the precise structure is not detailed in the available literature, compounds of this nature often include aromatic rings, heterocycles, and various substituents that enhance binding affinity to the target enzyme.
Molecular modeling studies may provide insights into the three-dimensional conformation of Hsd17B13-IN-58, allowing researchers to predict its binding interactions with hydroxysteroid 17-beta dehydrogenase 13. These studies utilize computational chemistry tools to visualize how the compound fits into the active site of the enzyme.
Hsd17B13-IN-58 undergoes specific chemical reactions that are crucial for its function as an inhibitor:
The kinetics of inhibition can be characterized using various assays, including Michaelis-Menten kinetics, which help determine parameters such as (inhibition constant) and (maximum reaction velocity).
The mechanism by which Hsd17B13-IN-58 exerts its effects involves:
Experimental data from cellular assays demonstrate that inhibition leads to decreased lipolysis and altered lipid homeostasis, which are critical factors in liver disease progression .
Hsd17B13-IN-58 likely exhibits properties typical of small organic molecules, such as:
Chemical stability under physiological conditions is essential for therapeutic efficacy. The compound's reactivity with biological macromolecules should be minimal to avoid off-target effects.
Hsd17B13-IN-58 holds promise for various scientific applications:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7